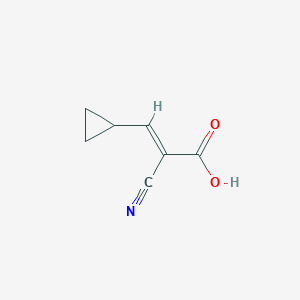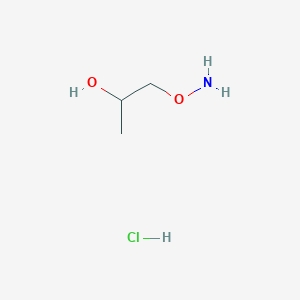![molecular formula C7H11Cl2N3O2 B1379478 [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride CAS No. 1993188-47-8](/img/structure/B1379478.png)
[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride” is a chemical compound used in scientific research. It has a molecular formula of C7H11Cl2N3O2 and a molecular weight of 240.08 g/mol .
Chemical Reactions Analysis
Amines, the class of compounds to which “[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride” belongs, can undergo a variety of reactions. They can act as nucleophiles and react with carbonyls to form imines . They can also undergo alkylation and acylation reactions .Wissenschaftliche Forschungsanwendungen
Catalytic Reduction of Nitro Compounds
Nitro compounds' reduction is a crucial transformation in organic chemistry, leading to the production of amines. Amines have vast applications in synthesizing drugs, biologically active molecules, pharmaceutical products, dyes, polymers, etc. Research has explored the use of graphene-based catalysts for the efficient reduction of nitro compounds to amines, highlighting the environmental concerns associated with toxic nitro contaminants like 4-nitrophenol (4-NP) and the benefits of using these catalysts for amine fabrication (Nasrollahzadeh et al., 2020).
Anticancer Activity of Mannich Bases
Mannich bases derived from triazoles, including compounds with nitrophenyl substituents, have been synthesized and tested for their anticancer activity. These studies have shown that some of these compounds exhibit potency against a panel of cancer cell lines, suggesting their potential as therapeutic agents (Holla et al., 2003).
Photoaffinity Labeling
Nitrenium ion chemistry has been utilized in photoaffinity labeling, with studies on the photochemistry of 4-amino-3-nitrophenyl azide revealing its ability to form reactive nitrenium ions upon protonation. This process is significant for understanding photo-induced cross-linking mechanisms in biological studies (Voskresenska et al., 2009).
Synthesis of Tetrahydroquinazolines
Innovative synthetic approaches have been developed for 3,4-dihydroquinazolines using nitroalkanes activated with polyphosphoric acid. This method, applied to 2-(aminomethyl)anilines, showcases the strategic use of nitro compounds as electrophiles in synthesizing heterocyclic compounds, highlighting their versatility in drug development and chemical synthesis (Aksenov et al., 2021).
Process Development for CCR5 Antagonists
Research into the synthesis of key intermediates for CCR5 antagonists, such as 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, has led to the development of efficient and scalable methods. These studies are crucial for the production of small-molecule nonpeptide CCR5 antagonists, contributing to advancements in therapeutic agents targeting HIV-1 (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
2-(aminomethyl)-4-nitroaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-4-5-3-6(10(11)12)1-2-7(5)9;;/h1-3H,4,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSULFJWIHGAFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1379402.png)








